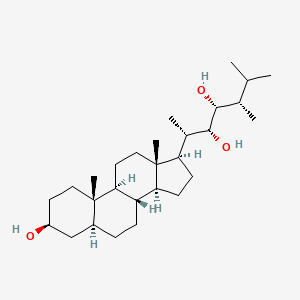

6-Deoxoteasterone

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C28H50O3 |

|---|---|

分子量 |

434.7 g/mol |

IUPAC 名称 |

(2S,3R,4R,5S)-2-[(3S,5S,8R,9S,10S,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol |

InChI |

InChI=1S/C28H50O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-26,29-31H,7-15H2,1-6H3/t17-,18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1 |

InChI 键 |

WPHVOXMMNSLJSF-GUOPQYDVSA-N |

SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |

手性 SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |

规范 SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |

产品来源 |

United States |

Biosynthesis of 6 Deoxoteasterone in Planta

Precursor Sterols in the 6-Deoxoteasterone Biosynthetic Route

The journey to this compound begins with precursor sterols that undergo a series of modifications. These initial steps are crucial in setting the stage for the formation of the characteristic brassinosteroid skeleton.

Campestanol (B1668247) serves as a foundational precursor in the brassinosteroid biosynthetic pathway. researchgate.netresearchgate.net It is derived from campesterol (B1663852), a common plant sterol. researchgate.net The conversion of campesterol to campestanol is a critical entry point into the brassinosteroid synthesis pathway. researchgate.net Following its formation, campestanol is then oxidized to produce 6-deoxocathasterone (B1256893). nih.govresearchgate.net

6-deoxocathasterone is the direct precursor to this compound. nih.gov The conversion of 6-deoxocathasterone to this compound is considered an important rate-limiting step in brassinosteroid biosynthesis, as suggested by the accumulation of 6-deoxocathasterone in various plant species like Arabidopsis, pea, and tomato. nih.gov This accumulation indicates that the subsequent conversion to this compound is a tightly regulated process. nih.gov

Enzymatic Conversions Leading to this compound

The transformation of precursor sterols into this compound is orchestrated by specific enzymes, primarily belonging to the cytochrome P450 monooxygenase family. These enzymes catalyze key oxidative reactions that are essential for the formation of this compound.

Cytochrome P450 enzymes (CYPs) are a large family of heme-containing monooxygenases that play a vital role in the biosynthesis of brassinosteroids. nih.govoup.commpg.de Several CYPs have been identified as key players in the oxidative reactions that lead to the formation of various brassinosteroid intermediates, including this compound. oup.comcabidigitallibrary.org These enzymes are typically associated with the endoplasmic reticulum membrane. researchgate.net The expression of the genes encoding these enzymes is often subject to feedback regulation by the end products of the brassinosteroid pathway, such as brassinolide (B613842). nih.govmpg.de

A key enzyme involved in the formation of this compound is encoded by the CPD gene (CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM), which corresponds to the cytochrome P450 enzyme CYP90A1. nih.govmpg.de Initially, CPD/CYP90A1 was proposed to function as a C-23 hydroxylase. nih.gov However, further research has clarified its primary role.

Studies have demonstrated that CPD/CYP90A1 catalyzes the C-3 oxidation of early brassinosteroid intermediates. nih.govresearchgate.net Specifically, it is involved in the conversion of 6-deoxocathasterone to this compound. nih.govnih.govresearchgate.netresearchgate.net This catalytic step is crucial for the progression of the late C-6 oxidation pathway. The expression of the CPD/CYP90A1 gene shows a correlation with the spatial distribution of its substrate, 6-deoxocathasterone, suggesting that the transcriptional control of this gene is important in regulating brassinosteroid biosynthesis. nih.gov For instance, in Arabidopsis, lower levels of the CPD transcript in the roots correspond to an accumulation of 6-deoxocathasterone in that organ. nih.gov

| Enzyme (Gene) | Enzyme Class | Substrate | Product | Catalytic Function |

|---|---|---|---|---|

| CPD/CYP90A1 | Cytochrome P450 Monooxygenase | 6-Deoxocathasterone | This compound | C-3 oxidation |

The biosynthesis of brassinosteroids, including the formation of this compound, involves highly specific stereochemical transformations. The enzymes involved in the pathway exhibit remarkable stereospecificity, ensuring the production of the correct stereoisomers of the various intermediates. The stereochemistry of the hydroxyl groups and the alkyl substituent on the side chain, as well as the stereochemistry of the steroid ring fusions, are critical for the biological activity of the final brassinosteroid products. While detailed stereochemical mechanisms for every enzymatic step are still under investigation, it is understood that the precise three-dimensional structure of the enzyme's active site dictates the stereochemical outcome of the reactions they catalyze.

Cytochrome P450 Monooxygenases in this compound Formation

Divergence and Convergence of Brassinosteroid Biosynthetic Pathways Involving this compound

The brassinosteroid biosynthetic pathway is not a simple linear sequence of reactions but rather a complex metabolic grid with multiple parallel and interconnected routes. researchgate.netebi.ac.uk This network includes the early and late C-6 oxidation pathways. nih.govnih.gov

This compound is a key intermediate in the late C-6 oxidation pathway. nih.govnih.gov This pathway is characterized by the oxidation of the C-6 position of the steroid B-ring occurring at a later stage in the biosynthetic sequence. In many plants, the late C-6 oxidation pathway, which proceeds through this compound, is the predominant route for the synthesis of castasterone (B119632). nih.gov

Integration within the Late C-6 Oxidation Pathway

The late C-6 oxidation pathway is a major route for brassinosteroid biosynthesis in many plant species, including Arabidopsis thaliana. nih.govnih.gov In this pathway, the C-6 position of the sterol backbone is oxidized late in the sequence of reactions. This compound is a key intermediate in this pathway. frontiersin.orgmpg.de

The biosynthesis of this compound begins with the conversion of campestanol to 6-deoxocathasterone. nih.gov Subsequently, 6-deoxocathasterone is hydroxylated at the C-23 position to yield this compound. frontiersin.org This reaction is a crucial step that introduces a hydroxyl group necessary for the subsequent formation of other downstream brassinosteroids. Following its synthesis, this compound is further metabolized to 3-dehydro-6-deoxoteasterone (B1256874), then to 6-deoxotyphasterol (B1256803), and subsequently to 6-deoxocastasterone (B1254736), which is a direct precursor of castasterone. nih.govebi.ac.uk The entire sequence from this compound to castasterone has been demonstrated through metabolic experiments in Arabidopsis. nih.gov The accumulation of significant levels of 6-deoxocathasterone suggests that its conversion to this compound may be a rate-limiting step in some plants. nih.gov

Table 1: Key Conversions in the Late C-6 Oxidation Pathway Leading to and from this compound

| Precursor | Product | Key Reaction |

|---|---|---|

| 6-Deoxocathasterone | This compound | C-23 Hydroxylation |

| This compound | 3-Dehydro-6-deoxoteasterone | C-3 Oxidation |

| 3-Dehydro-6-deoxoteasterone | 6-Deoxotyphasterol | Reduction |

| 6-Deoxotyphasterol | 6-Deoxocastasterone | C-2α Hydroxylation |

Connections to the Early C-6 Oxidation Pathway

While the late C-6 oxidation pathway is a primary route for this compound synthesis, it operates in parallel with the early C-6 oxidation pathway. nih.govnih.gov In the early C-6 oxidation pathway, the C-6 position is oxidized at an earlier stage, leading to intermediates such as cathasterone (B1253943) and teasterone (B1253636). frontiersin.orgnih.gov Both pathways are functional in plants like Arabidopsis, indicating a branched and robust network for brassinosteroid production. nih.govnih.gov

A notable connection between the two pathways is the C-6 oxidation of late pathway intermediates to their early pathway counterparts. For instance, there is evidence for the conversion of 6-deoxotyphasterol to typhasterol. nih.gov Furthermore, enzymes known as brassinosteroid-6-oxidases, such as those from the CYP85 family, can catalyze the C-6 oxidation of several 6-deoxo compounds, including this compound, to their 6-oxo forms. nih.gov This suggests potential crossover points where intermediates from the late C-6 oxidation pathway can be shunted into the early C-6 oxidation pathway.

Interplay with Early C-22 Hydroxylation Pathways

The biosynthesis of brassinosteroids can also be initiated by an early C-22 hydroxylation of campesterol to produce 22-hydroxycampesterol. nih.govfrontiersin.org This early C-22 hydroxylation branch can feed into the late C-6 oxidation pathway, ultimately leading to the formation of this compound. The product of this early hydroxylation, after a series of modifications, can form 6-deoxocathasterone, the direct precursor to this compound. nih.gov This interplay highlights the metabolic grid-like nature of brassinosteroid biosynthesis, where different branches can converge. mpg.de In tomato, for example, CYP724B2 and CYP90B3 are cytochrome P450 enzymes that function in the early C-22 hydroxylation steps of the brassinosteroid biosynthetic pathway. researchgate.net

Regulatory Mechanisms of this compound Biosynthesis

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Enzymes

The expression of genes encoding the enzymes involved in brassinosteroid biosynthesis is a key regulatory point. tandfonline.com Several transcription factors have been identified that control the expression of these genes. For instance, the transcription factors BZR1 and BES1 are central regulators of the brassinosteroid signaling pathway and can directly influence the transcription of biosynthetic genes. researchgate.netnih.gov In some cases, BZR1 acts as a repressor of BR biosynthetic genes, while BES1 can act as an activator. researchgate.net

A cascade of transcription factors, including COG1, PIF4, and PIF5, has also been shown to regulate the expression of key brassinosteroid biosynthetic genes. nih.gov COG1 can up-regulate the transcription of PIF4 and PIF5, which in turn bind to the promoters of genes like DWF4 and BR6ox2 to promote their expression. nih.gov This intricate transcriptional network allows for the fine-tuning of brassinosteroid levels in response to various developmental and environmental cues.

Table 2: Examples of Transcriptional Regulators of Brassinosteroid Biosynthetic Genes

| Transcription Factor | Mode of Regulation | Target Genes (Examples) |

|---|---|---|

| BZR1 | Repression/Activation | DWF4, CPD |

| BES1 | Activation | Brassinosteroid biosynthetic genes |

| COG1 | Indirect Activation | PIF4, PIF5 |

| PIF4 | Direct Activation | DWF4, BR6ox2 |

Feedback Mechanisms Influencing this compound Accumulation

The brassinosteroid biosynthetic pathway is subject to negative feedback regulation, where the downstream products of the pathway inhibit the expression of key biosynthetic genes. tandfonline.com When brassinosteroid levels are high, the signaling pathway is activated, leading to the accumulation of dephosphorylated, active forms of the BZR1 and BES1 transcription factors in the nucleus. nih.gov Activated BZR1 can then bind to the promoters of brassinosteroid biosynthetic genes, such as DWF4, and repress their transcription. tandfonline.com This feedback loop helps to maintain hormonal homeostasis by preventing the over-accumulation of brassinosteroids. The transcript levels of genes like CYP724B2 and CYP90B3 in tomato have been shown to be down-regulated by the application of brassinolide, further supporting the existence of this negative feedback mechanism. researchgate.net

Metabolic Fate and Interconversions of 6 Deoxoteasterone

Conversion of 6-Deoxoteasterone to Downstream Brassinosteroids

The conversion of this compound proceeds through several enzymatic steps, leading to the formation of various other brassinosteroids. These transformations primarily involve oxidation and hydroxylation reactions at specific carbon atoms of the steroid skeleton.

One of the significant metabolic routes for this compound is its oxidation at the C-3 position to form 3-dehydro-6-deoxoteasterone (B1256874). nih.govjst.go.jpfrontiersin.orgnih.gov This conversion is a key step in the late C-6 oxidation pathway. nih.govjst.go.jpfrontiersin.org In Arabidopsis, the cytochrome P450 enzyme CYP90A1/CPD has been shown to catalyze this C-3 oxidation. frontiersin.org This enzyme exhibits broad substrate specificity, also acting on other BR intermediates. frontiersin.org The conversion of this compound to 3-dehydro-6-deoxoteasterone has been demonstrated in various plant systems, including cultured cells of periwinkle, where labeled this compound was metabolized into 3-dehydro-6-deoxoteasterone. researchgate.net The presence of 3-dehydro-6-deoxoteasterone has also been identified in the pollen of Cupressus arizonica, further suggesting its role as a biosynthetic precursor. tandfonline.comtandfonline.com

This compound can be converted to teasterone (B1253636) through an oxidation reaction at the C-6 position. oup.comoup.comnih.govnih.gov This reaction is a critical link between the late C-6 oxidation pathway and the early C-6 oxidation pathway. oup.com The enzymes responsible for this conversion are brassinosteroid-6-oxidases. oup.comoup.comnih.govnih.gov Studies utilizing yeast-expressed enzymes from both Arabidopsis (AtBR6ox) and tomato (Dwarf) have demonstrated their capability to catalyze the C-6 oxidation of this compound to teasterone. oup.comoup.comnih.govnih.gov This finding suggests that the BR biosynthetic pathway is not a set of two distinct parallel pathways but rather a more complex metabolic grid. oup.comoup.comnih.govnih.gov However, the in vivo significance of this specific conversion may vary between plant species, with some studies suggesting it is a tentative step in Arabidopsis. nih.govfrontiersin.org

Following its conversion to 3-dehydro-6-deoxoteasterone, the biosynthetic pathway continues towards the production of 6-deoxotyphasterol (B1256803) and subsequently 6-deoxocastasterone (B1254736). nih.govresearchgate.net The conversion of 3-dehydro-6-deoxoteasterone to 6-deoxotyphasterol is a reduction step. nih.gov From 6-deoxotyphasterol, the pathway proceeds to 6-deoxocastasterone. nih.gov This sequence of reactions, starting from this compound, has been established through metabolic studies in Arabidopsis seedlings using deuterium-labeled brassinosteroids. nih.gov The conversion of this compound to these downstream intermediates is a fundamental part of the late C-6 oxidation pathway, which is considered the predominant pathway for brassinosteroid synthesis in many plants. nih.govnih.gov In maize roots, the presence of this compound, 6-deoxotyphasterol, and 6-deoxocastasterone, along with the demonstration of the conversion sequence from this compound to 6-deoxocastasterone by a cell-free enzyme extract, confirms the operation of this pathway. nih.gov

Table 1: Key Metabolic Conversions of this compound

| Precursor | Product | Transformation Type | Plant/System |

|---|---|---|---|

| This compound | 3-Dehydro-6-deoxoteasterone | C-3 Oxidation | Arabidopsis, Periwinkle |

| This compound | Teasterone | C-6 Oxidation | Arabidopsis, Tomato (in yeast) |

| 3-Dehydro-6-deoxoteasterone | 6-Deoxotyphasterol | Reduction | Arabidopsis |

| 6-Deoxotyphasterol | 6-Deoxocastasterone | Hydroxylation | Arabidopsis |

Enzymes Catalyzing this compound Transformations

The metabolic conversions of this compound are orchestrated by specific classes of enzymes, primarily belonging to the cytochrome P450 superfamily. These enzymes exhibit distinct substrate specificities and play regulatory roles in the brassinosteroid biosynthetic pathway.

The CYP85A family of cytochrome P450 enzymes are key players in the C-6 oxidation steps of brassinosteroid biosynthesis. oup.comoup.comnih.govnih.gov In Arabidopsis, the AtBR6ox gene (CYP85A1) and in tomato, the Dwarf gene (CYP85A1) encode for brassinosteroid-6-oxidases. oup.comoup.comnih.gov Functional expression of these enzymes in yeast has demonstrated their ability to catalyze the oxidation of several 6-deoxo brassinosteroids, including the conversion of this compound to teasterone. oup.comoup.comnih.govnih.gov These enzymes show broad substrate specificity, also catalyzing the conversion of 3-dehydro-6-deoxoteasterone to 3-dehydroteasterone, 6-deoxotyphasterol to typhasterol, and 6-deoxocastasterone to castasterone (B119632). oup.comoup.comnih.govnih.gov The tomato DWARF enzyme, for instance, catalyzes the C-6 oxidation of 6-deoxocastasterone to castasterone, a crucial step for producing active brassinosteroids. pnas.orgpnas.orgresearchgate.net The bifunctional nature of some CYP85A members, such as Arabidopsis CYP85A2, which can also catalyze the subsequent conversion of castasterone to brassinolide (B613842), highlights their central role in the final steps of brassinosteroid synthesis. nih.gov

Besides the C-6 oxidases, other cytochrome P450 enzymes are involved in the metabolism of this compound and its precursors. The C-3 oxidation of this compound to 3-dehydro-6-deoxoteasterone in Arabidopsis is catalyzed by CYP90A1/CPD. frontiersin.org Furthermore, the biosynthesis of this compound itself from its precursor, 6-deoxocathasterone (B1256893), is mediated by C-23 hydroxylases. scielo.brscielo.br In Arabidopsis, CYP90C1 and CYP90D1 are redundant C-23 hydroxylases that can convert early 22-hydroxylated intermediates directly to downstream products, in some cases bypassing the formation of this compound. mpg.denih.gov Specifically, these enzymes can convert 3-epi-6-deoxocathasterone to 6-deoxotyphasterol and (22S,24R)-22-hydroxy-5α-ergostan-3-one to 3-dehydro-6-deoxoteasterone, creating shortcuts in the pathway. mpg.denih.govuniprot.orguniprot.org In rice, CYP90D2 and CYP90D3 have also been shown to function as C-23 hydroxylases, and a decrease in this compound levels is observed in mutants of these genes. nih.gov

Table 2: Enzymes Involved in this compound Metabolism

| Enzyme Family | Specific Enzyme (Gene) | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| CYP85A | AtBR6ox (CYP85A1) | C-6 Oxidation | This compound | Teasterone |

| Dwarf (CYP85A1) | C-6 Oxidation | This compound | Teasterone | |

| CYP90A | CYP90A1/CPD | C-3 Oxidation | This compound | 3-Dehydro-6-deoxoteasterone |

| CYP90C | CYP90C1 | C-23 Hydroxylation | 6-Deoxocathasterone | This compound |

| CYP90D | CYP90D1 | C-23 Hydroxylation | 6-Deoxocathasterone | This compound |

Species-Specific Variations in this compound Metabolism

The metabolic pathways involving this compound, a key intermediate in the late C-6 oxidation pathway of brassinosteroid (BR) biosynthesis, exhibit significant variations across different plant species. annualreviews.orgresearchgate.net While the general framework of the late C-6 oxidation pathway is conserved, the predominance of this pathway, the specific enzymes involved, and the subsequent metabolic conversions of this compound can differ, reflecting species-specific regulatory mechanisms. annualreviews.orgnih.gov

In many plants, including Arabidopsis thaliana and pea (Pisum sativum), the late C-6 oxidation pathway operates in parallel with the early C-6 oxidation pathway. annualreviews.orgmpg.de However, in other species like tomato (Solanum lycopersicum) and tobacco, the late C-6 oxidation pathway appears to be the predominant route for brassinosteroid biosynthesis. annualreviews.orgresearchgate.net Research has identified several key enzymatic steps in the metabolism of this compound, with cytochrome P450 (CYP) monooxygenases playing a crucial role.

Key metabolic conversions of this compound include:

C-6 Oxidation : The conversion of this compound to teasterone. This is a critical step connecting the late and early C-6 oxidation pathways. oup.com

C-3 Oxidation/Reduction : The reversible conversion between this compound and 3-dehydro-6-deoxoteasterone, which is then converted to 6-deoxotyphasterol. vulcanchem.comfrontiersin.org

Detailed research findings have elucidated these variations in several model organisms:

Arabidopsis thaliana : In Arabidopsis, the enzyme CYP85A2 (also known as AtBR6ox) has been shown to catalyze the C-6 oxidation of this compound to teasterone. oup.comuniprot.org Additionally, the C-3 oxidation of this compound to 3-dehydro-6-deoxoteasterone is carried out by the enzyme CYP90A1/CPD. frontiersin.org The existence of shortcut pathways has also been proposed, where C-23 hydroxylation steps catalyzed by CYP90C1 and CYP90D1 can bypass the formation of this compound altogether. uniprot.orgebi.ac.uk

Tomato (Solanum lycopersicum) : The Dwarf gene (encoding the enzyme CYP85A1) is a key regulator of this pathway in tomato. oup.com Studies using yeast-expressed Dwarf enzyme demonstrated its ability to catalyze the C-6 oxidation of this compound to teasterone. oup.com Analysis of the dpy mutant, which has elevated levels of 6-deoxocathasterone and reduced levels of this compound, suggests that the conversion of 6-deoxocathasterone to this compound is a critical, and potentially rate-limiting, step in this species. scielo.br

Rice (Oryza sativa) : In rice, the enzymes CYP90D2 and CYP90D3 have been identified as C-23 hydroxylases. nih.gov A mutation in the gene for CYP90D2 (the d2 or ebisu dwarf mutant) leads to decreased levels of this compound, 3-dehydro-6-deoxoteasterone, and 6-deoxotyphasterol, indicating the enzyme's role in producing the precursors of this compound. nih.gov Furthermore, some research suggests that CYP90D2 may also function as a C-3 oxidase for this compound itself. frontiersin.org

Pea (Pisum sativum) : Research on pea highlights species-specific differences in C-6 oxidation, with two distinct CYP85A genes identified. nih.gov The lke mutant, which has a defect in one of these genes (CYP85A6), exhibits increased levels of 6-deoxocastasterone (a downstream product of this compound metabolism), indicating a blockage in the C-6 oxidation step. nih.gov

Maize (Zea mays) : The presence of this compound has been confirmed in the primary roots of maize, and cell-free enzyme extracts have demonstrated the conversion of this compound to 6-deoxo-3-dehydroteasterone, confirming the operation of the late C-6 oxidation pathway in this species. ebi.ac.uk

Catharanthus roseus : In cultured cells of periwinkle, the late C-6 oxidation pathway is prioritized. vulcanchem.com However, some studies have suggested that the conversion of this compound to its corresponding 6-oxo product, teasterone, does not occur in this system, pointing to a potential metabolic block specific to this species. scielo.br

The following tables summarize the key enzymatic reactions and the effects of genetic mutations on this compound metabolism in different plant species.

Table 1: Species-Specific Enzymatic Conversions of this compound and Related Compounds

| Species | Precursor | Product | Enzyme | Reaction Type | Reference |

|---|---|---|---|---|---|

| Arabidopsis thaliana | This compound | Teasterone | CYP85A2 (AtBR6ox) | C-6 Oxidation | oup.comuniprot.org |

| Arabidopsis thaliana | This compound | 3-Dehydro-6-deoxoteasterone | CYP90A1/CPD | C-3 Oxidation | frontiersin.org |

| Tomato | This compound | Teasterone | CYP85A1 (Dwarf) | C-6 Oxidation | oup.com |

| Rice | 6-Deoxocathasterone | This compound | CYP90D2/CYP90D3 | C-23 Hydroxylation | nih.gov |

| Rice | This compound | 3-Dehydro-6-deoxoteasterone | CYP90D2 | C-3 Oxidation | frontiersin.org |

| Maize | This compound | 6-Deoxo-3-dehydroteasterone | Endogenous enzymes | C-3 Oxidation | ebi.ac.uk |

| General Plants | 3-Dehydro-6-deoxoteasterone | 6-Deoxotyphasterol | Reductase | C-3 Reduction | vulcanchem.com |

Table 2: Effects of Gene Mutations on this compound Metabolism

| Species | Mutant | Gene | Effect on Metabolism | Phenotype | Reference |

|---|---|---|---|---|---|

| Tomato | dpy | Putative CPD homolog | Blocked conversion of 6-deoxocathasterone to this compound; reduced levels of this compound. | Dwarfism, altered leaf morphology. | scielo.br |

| Rice | d2 (ebisu dwarf) | CYP90D2 | Decreased levels of this compound and its downstream products. | Dwarf phenotype. | nih.gov |

| Pea | lke | CYP85A6 | Blocked C-6 oxidation downstream of this compound; increased levels of 6-deoxocastasterone. | Intermediate dwarf phenotype. | nih.gov |

Occurrence and Distribution of 6 Deoxoteasterone in Biological Systems Non Human

Detection in Various Plant Species and Organs

Scientific analysis, primarily through gas chromatography-mass spectrometry (GC-MS), has identified 6-Deoxoteasterone in various tissues of several plant species. nih.gov Its distribution is not uniform, with concentrations varying between different organs, reflecting localized sites of brassinosteroid biosynthesis.

In Arabidopsis thaliana, this compound has been identified in shoots, seeds, and siliques (seed pods). nih.govnih.gov Further detailed analysis of Arabidopsis revealed that the levels of midstream brassinosteroid intermediates, including this compound, were higher in the roots than in the shoots. nih.gov In contrast, the pollen of the Arizona cypress (Cupressus arizonica) has been found to contain relatively large amounts of this compound and its related precursor, 3-dehydro-6-deoxoteasterone (B1256874). tandfonline.com Studies on tomato (Lycopersicon esculentum) have also confirmed the presence of this compound as part of its metabolic profile. scielo.brresearchgate.net Brassinosteroids as a group are understood to be present in nearly all plant parts, including leaves, stems, flowers, and anthers. frontiersin.orgumk.pl

Table 1: Documented Occurrence of this compound in Plant Species

| Plant Species | Organ(s) of Detection | Reference(s) |

|---|---|---|

| Arabidopsis thaliana (Thale Cress) | Seeds, Siliques, Shoots, Roots | nih.govnih.gov |

| Cupressus arizonica (Arizona Cypress) | Pollen | tandfonline.com |

| Lycopersicon esculentum (Tomato) | Whole plant extracts (shoots/leaves) | scielo.brresearchgate.net |

The study of plant mutants has been instrumental in elucidating the brassinosteroid biosynthetic pathway and the function of specific enzymes. Comparing the levels of this compound in these mutants with their corresponding wild-types reveals critical points of metabolic regulation.

In the dpy (dumpy) mutant of tomato, which exhibits a dwarf phenotype, the level of this compound was found to be less than 50% of that in wild-type plants. scielo.brresearchgate.net This finding, coupled with a twofold increase in its immediate precursor, 6-deoxocathasterone (B1256893), strongly suggested that the dpy mutation impairs the conversion of 6-deoxocathasterone to this compound. annualreviews.orgscielo.brresearchgate.net

Conversely, different patterns are observed in Arabidopsis mutants. In the bas1-D phyB-4 mutant, there was a notable increased accumulation of this compound. pnas.org This suggests that the overexpressed gene in this mutant, BAS1, likely acts on intermediates downstream of this compound. pnas.org In another Arabidopsis mutant, bia1-1D, levels of this compound were found to be reduced. oup.com Interestingly, in the BR-insensitive bri1 mutants of Arabidopsis, the levels of 6-deoxo brassinosteroids, including this compound, were comparable to those in wild-type plants, even while later-stage brassinosteroids accumulated to very high levels. nih.gov

Table 2: Accumulation of this compound in Mutant vs. Wild-Type Plants

| Plant Species | Mutant | Accumulation of this compound Compared to Wild-Type | Reference(s) |

|---|---|---|---|

| Lycopersicon esculentum | dpy | Reduced (less than 50%) | scielo.brresearchgate.net |

| Arabidopsis thaliana | bas1-D phyB-4 | Increased | pnas.org |

| Arabidopsis thaliana | bia1-1D | Reduced | oup.com |

| Arabidopsis thaliana | bri1 | Comparable/No significant difference | nih.gov |

Role in Specific Plant Developmental Stages

The concentration of brassinosteroids, including their precursors like this compound, is often highest in young, actively growing tissues compared to mature ones. annualreviews.orgumk.pl This indicates a critical role for these compounds in processes of cell division and expansion that drive plant development.

In Arabidopsis thaliana, the late C-6 oxidation pathway, which involves this compound, is particularly prominent during photomorphogenesis—the development of plants in the presence of light. frontiersin.org This contrasts with skotomorphogenesis (development in darkness), where a parallel early C-6 oxidation pathway tends to dominate. frontiersin.org The active biosynthesis of brassinosteroids in apical shoots and developing siliques further underscores the importance of this pathway in the growth of new tissues and in reproductive development. nih.gov

Presence in Non-Plant Organisms (if applicable, e.g., fungi, algae)

While brassinosteroids are primarily known as plant hormones, their existence is not strictly limited to the plant kingdom. Brassinosteroids have been identified in green algae, indicating that the biosynthetic pathways for these compounds evolved early in the lineage of photosynthetic organisms. nih.gov The presence of this compound has been specifically suggested in algae. worktribe.com The presence of brassinosteroids or their intermediates like this compound in fungi has not been as clearly established in available research.

Molecular Mechanisms of Action and Physiological Roles Non Clinical

Involvement in Brassinosteroid Signaling Pathways in Plants

Brassinosteroid signaling is initiated at the cell surface and relayed to the nucleus through a phosphorylation cascade, ultimately modulating gene expression. frontiersin.orgresearchgate.net This pathway is fundamental for normal plant growth and development. biologists.comscielo.br

The perception of brassinosteroids occurs at the plasma membrane by the receptor kinase BRASSINOSTEROID-INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). frontiersin.orgresearchgate.netnih.gov While bioactive brassinosteroids like brassinolide (B613842) and castasterone (B119632) directly bind to BRI1, 6-Deoxoteasterone's role is as a precursor to these active forms. scielo.bruniprot.org The binding of a bioactive brassinosteroid to the extracellular domain of BRI1 induces a conformational change, leading to the activation of its cytoplasmic kinase domain. biologists.comuniprot.org This activation triggers the association of BRI1 with BAK1, and they phosphorylate each other, initiating the downstream signaling cascade. scielo.brnih.gov

The signal is then transduced from the activated BRI1/BAK1 complex to downstream components. A key player in this cascade is BRASSINOSTEROID-INSENSITIVE 2 (BIN2), a GSK3-like kinase that acts as a negative regulator of the pathway. frontiersin.orgmdpi.com In the absence of BRs, BIN2 is active and phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). frontiersin.orgmdpi.com This phosphorylation leads to their retention in the cytoplasm and subsequent degradation. frontiersin.org

The conversion of this compound to active brassinosteroids like castasterone and brassinolide is a critical step that fuels the signaling cascade. frontiersin.orgoup.com When bioactive BRs are present, the activated BRI1/BAK1 receptor complex initiates a series of phosphorylation events that lead to the inactivation of BIN2. mdpi.com This inactivation allows for the dephosphorylation of BZR1 and BES1 by Protein Phosphatase 2A (PP2A). frontiersin.org

Once dephosphorylated, BZR1 and BES1 accumulate in the nucleus where they act as transcription factors. frontiersin.orgscielo.br They bind to the promoters of BR-responsive genes, either activating or repressing their expression to regulate a multitude of cellular processes. frontiersin.orgresearchgate.net This intricate signaling network allows plants to fine-tune their growth and development in response to both internal and external cues. biologists.com

Influence on Plant Growth and Morphogenesis (as a BR intermediate/precursor)

As a key intermediate in brassinosteroid biosynthesis, this compound plays a significant role in various aspects of plant growth and development. nih.govresearchgate.netmdpi.com Its conversion to active BRs is essential for these processes. nih.govresearchgate.net

Contribution to Plant Responses to Environmental Stimuli (Stress and Adaptation)

Brassinosteroids, and by extension their precursors like this compound, are not only crucial for developmental processes but also play a significant role in how plants respond and adapt to various environmental stresses. jst.go.jpfrontiersin.orgicar-crida.res.inf1000research.com

Plants must constantly adapt to changing environmental conditions, including abiotic stresses like drought, temperature fluctuations, and salinity. nih.govmdpi.com The brassinosteroid signaling pathway is integrated with other stress response pathways, helping the plant to mount an appropriate defense or acclimation response. researchgate.netresearchgate.net For example, BRs have been implicated in enhancing tolerance to both heat and cold stress. researchgate.netnih.gov While the direct role of this compound in stress responses is as a precursor, its availability is critical for the synthesis of active BRs that mediate these adaptive processes. The regulation of BR biosynthesis, including the steps involving this compound, is therefore an important component of a plant's ability to cope with environmental challenges. jst.go.jp

Synthetic Chemistry of 6 Deoxoteasterone

Chemical Synthesis Approaches to Obtain 6-Deoxoteasterone and Analogs

The generation of this compound and its structural analogs is primarily achieved through semi-synthetic routes, which leverage the readily available and complex steroid nucleus of natural products.

Total Synthesis Strategies

While total synthesis, the construction of complex molecules from simple, commercially available precursors, represents a significant achievement in organic chemistry, the literature on brassinosteroids, including this compound, is dominated by semi-synthetic approaches. The intricate stereochemistry of the steroidal core makes total synthesis a formidable challenge. Consequently, researchers have largely favored semi-synthesis, which starts from abundant natural steroids, as a more efficient and practical route to obtain these compounds. mdpi.comlibretexts.org

Semi-Synthesis from Precursor Steroids

The predominant method for producing this compound is through the chemical modification of existing steroids. A notable synthesis of this compound, along with its analogs 3-dehydro-6-deoxoteasterone (B1256874), 6-deoxotyphasterol (B1256803), and 6-deoxocastasterone (B1254736), begins with (20S)-20-formyl-6β-methoxy-3α,5-cyclo-5α-pregnane. rsc.orgrsc.org This precursor contains the core steroidal structure, which is then elaborated through a series of chemical reactions to build the characteristic side chain and introduce the necessary functional groups.

This general strategy of utilizing abundant natural sterols is a cornerstone of brassinosteroid synthesis. mdpi.com For instance, stigmasterol (B192456) is a common starting material for preparing various brassinolide (B613842) precursors. nih.gov Similarly, hyodeoxycholic acid, a commercially available bile acid, has been successfully used to synthesize a range of brassinosteroid analogs, demonstrating the versatility of the semi-synthetic approach. mdpi.comnih.gov These methods provide access to not only the naturally occurring compounds but also a wide array of synthetic analogs used to probe structure-activity relationships. mdpi.comnih.gov

Methodologies for Isotopic Labeling of this compound for Research

Isotopically labeled brassinosteroids are indispensable tools for investigating their biosynthesis, metabolism, and transport within plant tissues. rsc.orgresearchgate.net The introduction of stable isotopes, most commonly deuterium (B1214612) (²H or D), allows researchers to track the fate of these hormones in biological systems using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

Several strategies have been developed for the synthesis of deuterium-labeled brassinosteroids, including precursors like this compound. rsc.org A common and effective method involves the introduction of deuterium atoms into the side chain of the steroid. This is often achieved by using a deuterium-delivering reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), at a key step in the synthesis. researchgate.netresearchgate.net

For example, the synthesis of a deuterium-labeled analog, [26-²H₃]-6-deoxo-24-epicastasterone, was accomplished by first constructing the required side chain via a Claisen rearrangement. researchgate.net This created a γ,δ-unsaturated ester intermediate, which was then reduced with LiAlD₄ to introduce three deuterium atoms at the C-26 position. researchgate.netresearchgate.net Another powerful convergent synthesis strategy involves the coupling of a C-22 steroidal aldehyde with a pre-labeled chiral sulfone fragment, which forms the basis of the side chain. nih.govrsc.org These methods are designed to place the isotopic labels in positions that are not susceptible to metabolic loss or isotopic exchange, ensuring their utility as tracers. nih.gov

Table 1: Summary of Methodologies for Isotopic Labeling of Brassinosteroids| Methodology | Key Reagent/Reaction | Typical Starting Material | Purpose of Labeled Compound | Reference |

|---|---|---|---|---|

| Reduction of Side Chain Intermediate | Lithium aluminum deuteride (LiAlD₄) | γ,δ-unsaturated ester | Tool for studying biosynthesis | researchgate.netresearchgate.net |

| Convergent Side Chain Construction | Coupling of a C-22 aldehyde with a labeled chiral sulfone | Bisnorcholenic acid derivative | Metabolic studies | nih.govrsc.org |

| Side Chain Construction via Claisen Rearrangement | Claisen rearrangement of allylic alcohols | Stigmasterol | Preparation of biosynthetic precursors | nih.govresearchgate.net |

Preparation of this compound and Derivatives as Research Standards

The accurate identification and quantification of endogenous brassinosteroids in plant extracts depend on the availability of high-purity analytical standards. researchgate.net Given the vanishingly low concentrations of these hormones in plants, chemical synthesis is the only viable source for producing the quantities of this compound and its derivatives needed for this purpose. nih.govresearchgate.net The semi-synthetic routes described previously are employed to prepare these reference compounds. rsc.orgrsc.org

These standards are crucial for methods such as GC-MS, where the retention time and mass spectrum of a compound in a biological sample are compared against those of an authentic, chemically synthesized standard. tandfonline.comresearchgate.net For example, the identities of 6-deoxotyphasterol and 6-deoxocastasterone in shoots of Arabidopsis thaliana were confirmed by comparing their GC-MS data with those of authentic samples. researchgate.net The use of isotopically labeled analogs, such as deuterium-labeled 6-deoxocastasterone, as internal standards further enhances the accuracy of quantification by correcting for sample loss during extraction and analysis. researchgate.netresearchgate.net

Table 2: Characteristic GC-MS Ions of 6-Deoxo Brassinosteroids Used for IdentificationData below is for bismethaneboronate derivatives, a common derivatization for GC-MS analysis of brassinosteroids.

| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| 6-Deoxotyphasterol | 530 | 440, 425, 215, 155 | researchgate.net |

| 3-Dehydro-6-deoxoteasterone | 456 | 385, 301, 246, 231, 155 | tandfonline.com |

| 6-Deoxocastasterone | 498 | 273, 205, 155 | researchgate.net |

Analytical Methodologies for 6 Deoxoteasterone Research

Extraction and Purification Techniques from Biological Matrices

The initial step in analyzing 6-Deoxoteasterone from plant tissues involves its extraction from the biological matrix. Methanol is a commonly employed solvent for this purpose. researchgate.net For certain plant materials, such as pollen, physical disruption methods like freezing and thawing with liquid nitrogen are used to ensure the cell walls are ruptured, allowing for efficient extraction with solvents like 80% methanol. tandfonline.comtandfonline.com

Following extraction, a multi-step purification process is required to isolate this compound from other co-extracted compounds. This typically involves a series of chromatographic procedures. Common techniques include:

Solid-Phase Extraction (SPE): Used for initial sample cleanup and fractionation. researchgate.net

Silica Gel Column Chromatography: An effective method for separating compounds based on polarity. pnas.orgpnas.org

Sephadex LH-20 Column Chromatography: Often used for further purification, with mobile phases such as a methanol:chloroform mixture. pnas.orgpnas.org

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is frequently used as a final purification step to obtain highly pure fractions of this compound suitable for subsequent analysis. tandfonline.comtandfonline.com

Spectroscopic Identification and Structural Elucidation

Once purified, various spectroscopic methods are used to definitively identify this compound and elucidate its chemical structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of this compound and other brassinosteroids. nih.govnih.gov Due to the low volatility of these compounds, a derivatization step is necessary prior to GC-MS analysis. This typically involves converting the vicinal diol in the side chain into a more volatile methaneboronate derivative and may also include trimethylsilylation of hydroxyl groups. tandfonline.comtandfonline.comresearchgate.net

The derivatized compound is then separated on a capillary column, such as a DB-5, and detected by the mass spectrometer. researchgate.net Identification is confirmed by comparing the retention time and the mass spectrum with that of an authentic standard. The mass spectrum provides a unique fragmentation pattern, including a characteristic molecular ion ([M+]), which for the bismethaneboronate derivative of this compound has been reported at a mass-to-charge ratio (m/z) of 536. sci-hub.ru This technique has been successfully used to identify this compound in a variety of plant species, including Arabidopsis thaliana, nih.gov Zea mays (maize), nih.gov and in cultured zinnia cells. nih.gov

| Compound | Derivatization | Characteristic Ions (m/z) | Source |

|---|---|---|---|

| 6-Deoxocastasterone (B1254736) | Bismethaneboronate | 498 [M+], 273, 155 | researchgate.net |

| 6-Deoxotyphasterol (B1256803) | Bismethaneboronate-TMS | 530 [M+], 440, 425, 215, 155 | researchgate.net |

| This compound | Bismethaneboronate | 536 [M+] | sci-hub.ru |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of brassinosteroids, particularly for determining their complex stereochemistry. tandfonline.comtandfonline.comjst.go.jp While GC-MS can identify a compound based on its mass and retention time, NMR provides detailed information about the connectivity of atoms and their spatial arrangement. wikipedia.org

For novel brassinosteroids isolated from natural sources, 1H and 13C NMR spectra are used to establish the carbon skeleton and the position of functional groups. tandfonline.comtandfonline.com Techniques such as the Karplus equation, which relates coupling constants to dihedral angles, and advanced 2D NMR experiments (e.g., COSY, NOESY) are employed to define the relative configuration of the numerous chiral centers in the steroid nucleus and side chain. organicchemistrydata.orgconicet.gov.armagritek.com For instance, the chemical shift and multiplicity of specific proton signals, such as the C-19 methyl protons, can provide clues about the substitution pattern on the A-ring of the steroid. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification and quantification of this compound. jasco-global.comperkinelmer.com As a purification method, it is often the final step to isolate the compound from complex extracts. tandfonline.comtandfonline.com In this context, fractions are collected after separation on a column (commonly a reverse-phase C18 column) for subsequent analysis by methods like GC-MS. waters.com

For quantitative purposes, HPLC can be coupled with a detector, such as a mass spectrometer (LC-MS/MS). researchgate.net This combination provides high sensitivity and selectivity, allowing for the measurement of low endogenous concentrations of brassinosteroids in plant tissues. The HPLC separates the compounds in the mixture before they enter the mass spectrometer for detection and quantification. perkinelmer.comwaters.com

Quantitative Analysis Techniques for Endogenous Levels

Determining the precise amount of this compound in plant tissues is critical for understanding its role in physiological processes. This is achieved through rigorous quantitative analysis, which often reveals significant changes in brassinosteroid levels in response to developmental or environmental cues. For example, studies in cultured zinnia cells showed that the levels of this compound and other related brassinosteroids increased dramatically just before the cells differentiated into tracheary elements. nih.gov Similarly, quantitative analysis in pea mutants helped to pinpoint specific steps in the brassinosteroid biosynthetic pathway. nih.gov

| Plant Species | Tissue/Condition | Analytical Method | Finding | Source |

|---|---|---|---|---|

| Malus prunifolia (Apple Rootstock) | Shoots | GC-MS | Identified and quantified as an endogenous brassinosteroid. | researchgate.net |

| Pisum sativum (Pea) | Shoots (WT vs. lka, lkb mutants) | GC-SIM | Levels were quantified to compare biosynthetic pathways in wild-type and mutant plants. | nih.gov |

| Zinnia elegans | Cultured cells | GC-MS | Levels increased significantly prior to tracheary element differentiation. | nih.gov |

| Zea mays (Maize) | Primary roots | GC-MS | Identified as a member of the late C-6 oxidation biosynthetic pathway. | nih.gov |

The gold standard for accurate quantification of compounds by mass spectrometry is the isotope dilution method, which employs stable isotope-labeled internal standards. kcasbio.comresearchgate.net For this compound, a deuterium-labeled analog, typically [2H6]this compound, is used. pnas.orgpnas.org

This labeled standard is chemically identical to the natural compound but has a higher mass due to the incorporation of deuterium (B1214612) atoms. researchgate.netmdpi.com A known amount of the standard is added to the sample at the very beginning of the extraction procedure. nih.gov Because the standard and the analyte have nearly identical chemical and physical properties, they behave the same way during extraction, purification, and derivatization. Any loss of the analyte during sample preparation will be matched by a proportional loss of the internal standard. kcasbio.com In the final GC-MS analysis, the instrument distinguishes between the natural compound and the heavier labeled standard based on their different molecular masses. By comparing the peak area of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification can be achieved, correcting for both recovery and matrix-induced variations in instrument response. nih.gov

Sensitivity and Specificity Considerations

In the analysis of this compound and other brassinosteroids, which are often present in minute quantities in complex biological matrices, the sensitivity and specificity of analytical methodologies are of paramount importance. frontiersin.orgmdpi.com Sensitivity refers to a method's ability to detect and quantify the smallest possible amount of the target analyte, while specificity is the method's ability to differentiate the analyte from other structurally similar compounds, metabolites, and matrix interferences. nih.govwikipedia.org The trade-off between these two parameters often dictates the choice of analytical technique for a particular research application. nih.gov

Research findings highlight a continuous evolution of analytical techniques toward greater sensitivity and specificity. Early methodologies relied on bioassays, such as the rice lamina inclination bioassay, which, while sensitive to biological activity, lack the specificity to distinguish between different brassinosteroids. tandfonline.comscielo.br Modern research exclusively employs advanced chromatographic and spectrometric methods.

Chromatographic and Spectrometric Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone in the identification of brassinosteroids. researchgate.net Specificity in GC-MS is achieved through a combination of the compound's retention time during chromatographic separation and its unique mass fragmentation pattern upon ionization. researchgate.netjcdronline.org To enhance both sensitivity and specificity, selected ion monitoring (SIM) is frequently used, where the mass spectrometer is set to detect only a few characteristic ions of the target compound, reducing background noise and improving detection limits. researchgate.netnih.gov For GC analysis, brassinosteroids are often chemically modified into derivatives, such as bismethaneboronates or methaneboronate-trimethylsilyl ethers, to improve their volatility and chromatographic behavior. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique used for brassinosteroid analysis. tandfonline.comnih.gov The sensitivity of HPLC methods can be significantly increased by derivatizing the brassinosteroids with a fluorescent tag. For instance, the use of dansylaminophenylboronates allows for highly sensitive fluorescence detection (excitation at 365 nm, emission >495 nm), enabling the analysis of compounds from complex biological extracts like pollen. tandfonline.com The specificity is confirmed by comparing the retention times of the derivatized analytes with authentic standards. tandfonline.comtandfonline.com

More recently, the coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS), particularly using an electrospray ionization (ESI) source, has become the method of choice for ultra-sensitive and highly specific quantification of brassinosteroids. frontiersin.orgmdpi.com This technique, often referred to as UHPLC-ESI-MS/MS, achieves superior specificity through a process called Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and only a specific product ion is monitored. This dual-filtering process drastically reduces chemical noise. Sensitivity is further enhanced by derivatization with agents like 4-(dimethylamino)-phenylboronic acid (DMAPBA) to improve ionization efficiency. frontiersin.org Advanced systems may also incorporate online valve-switching mechanisms that divert large amounts of interfering substances away from the mass spectrometer, reducing matrix effects and improving the repeatability and sensitivity of the analysis. frontiersin.org

The following tables summarize the key considerations for sensitivity and specificity in the analysis of this compound and related compounds, based on published research findings.

Table 1: Comparison of Analytical Methodologies for Brassinosteroid Analysis

| Methodology | Principle of Specificity | Enhancement of Sensitivity | Key Research Findings/Application | Citations |

| GC-MS | Retention Time & Unique Mass Fragmentation Pattern | Derivatization (e.g., bismethaneboronates); Selected Ion Monitoring (SIM) | Identification of castasterone (B119632), 6-deoxocastasterone, typhasterol, and 6-deoxotyphasterol in shoots of Arabidopsis thaliana. | researchgate.net |

| HPLC-Fluorescence | Retention Time of Derivatized Compound | Derivatization with fluorescent tags (e.g., dansylaminophenylboronates) | Identification of this compound precursors in pollen of Cupressus arizonica. | tandfonline.com |

| UHPLC-ESI-MS/MS | Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions | Derivatization (e.g., DMAPBA); Online sample purification (valve-switching) to reduce matrix effects. | Established for quantifying three types of brassinosteroids in various organs of rapeseed, demonstrating high sensitivity and reduced sample contamination. | frontiersin.org |

Table 2: Detailed Research Findings on Analytical Specificity

| Compound | Analytical Method | Parameters for Specificity (Characteristic Ions m/z) | Source Material | Citations |

| Castasterone | GC-MS (as bismethaneboronate) | 512 [M+], 441, 358, 287, 155 | Shoots of Arabidopsis thaliana | researchgate.net |

| 6-Deoxocastasterone | GC-MS (as bismethaneboronate) | 498 [M+], 273, 205, 155 | Shoots of Arabidopsis thaliana | researchgate.net |

| Typhasterol | GC-MS (as methaneboronate-trimethylsilyl ether) | 544 [M+], 529, 515, 454, 155 | Shoots of Arabidopsis thaliana | researchgate.net |

| 6-Deoxotyphasterol | GC-MS (as methaneboronate-trimethylsilyl ether) | 530 [M+], 440, 425, 215, 155 | Shoots of Arabidopsis thaliana | researchgate.net |

| 3-Dehydro-6-deoxoteasterone (B1256874) | GC-MS (as methaneboronate) | Molecular Ion (m/z) of 440 | Pollen of Cupressus arizonica | tandfonline.com |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The synthesis of 6-Deoxoteasterone is a pivotal step within the late C6-oxidation pathway of brassinosteroid biosynthesis. nih.govnih.gov It is formed from its precursor, 6-deoxocathasterone (B1256893), a reaction catalyzed by the C-23 hydroxylase enzyme encoded by the CPD gene (CYP90A1). frontiersin.org Subsequently, this compound is converted to 3-dehydro-6-deoxoteasterone (B1256874) by the CYP90D C3-oxidase. frontiersin.orgexpasy.org While these core enzymatic steps are established, the broader regulatory landscape remains an area ripe for investigation.

Future research must focus on identifying novel enzymes and transcription factors that fine-tune the flux through this specific metabolic point. For instance, while CYP90C1 and CYP90D1 have been shown to create a shortcut in BR biosynthesis that can bypass this compound, the precise conditions under which these alternative routes are favored are not fully understood. uniprot.orgmpg.de Uncovering the upstream signaling components and environmental triggers that modulate the expression and activity of enzymes like CPD and CYP90D1 is critical. This includes exploring the roles of protein-protein interactions, post-translational modifications, and feedback mechanisms that may govern the enzymes' efficiency and substrate specificity, thereby controlling the pool of available this compound. The accumulation of high levels of 6-deoxocathasterone in several plant species suggests that its conversion to this compound is a significant rate-limiting step, highlighting it as a key regulatory point in the pathway. nih.gov

Table 1: Key Enzymes in the Metabolism of this compound

| Precursor/Product | Enzyme | Gene | Reaction | Plant Species Studied |

| Precursor: 6-Deoxocathasterone | C-23 Hydroxylase | CPD (CYP90A1) | Conversion to this compound | Arabidopsis thaliana |

| Product: 3-Dehydro-6-deoxoteasterone | C3-Oxidase | CYP90D1 | Conversion from this compound | Arabidopsis thaliana |

| Product: Teasterone (B1253636) | Steroid-6-Oxidase | AtBR6ox (CYP85A1) | C-6 Oxidation of this compound | Arabidopsis thaliana, Tomato |

This table summarizes the primary enzymes identified in the direct biosynthetic steps involving this compound, based on studies in model organisms. frontiersin.orgnih.govoup.com

Comprehensive Understanding of Cross-Talk with Other Phytohormone Pathways

Future studies should aim to dissect how signaling from other hormones, such as auxin or GA, impacts the expression of genes like CPD and CYP90D1, which control the cellular concentration of this compound. Conversely, experiments designed to specifically alter the pool of this compound could reveal its direct or indirect effects on the biosynthesis and signaling of other hormones. For example, research has shown that BR-regulated transcription factors can directly control GA biosynthesis genes. researchgate.net Investigating whether the metabolic status of this compound is a part of the signaling cascade that initiates this crosstalk would be a significant step forward.

Advanced Analytical Techniques for Spatiotemporal Resolution

The development and application of advanced analytical techniques with high spatiotemporal resolution are essential. columbia.edu Innovations in mass spectrometry imaging, such as MALDI-MS imaging, could potentially map the distribution of this compound directly on tissue sections. Furthermore, the creation of highly specific biosensors, perhaps using fluorescently tagged synthetic binding proteins or nanobodies, could enable live imaging of this compound dynamics within living cells. Such tools would be invaluable for determining if this compound accumulates in specific developmental domains, such as meristems or vascular tissues, providing clues to its localized functions. researchgate.net

Genetic Engineering of this compound Biosynthesis for Agricultural Innovation

The potential to improve crop yield, quality, and stress resilience through the manipulation of the brassinosteroid pathway is a significant area of agricultural biotechnology. taylorfrancis.comcgiar.orgagriculturejournal.org Targeting the biosynthesis of this compound offers a refined approach to this strategy. As a key intermediate, altering its cellular concentration could fine-tune BR signaling with potentially more subtle and desirable outcomes than manipulating the enzymes responsible for the final bioactive products.

Future genetic engineering efforts could focus on the targeted modification of genes controlling this compound levels. For instance, using CRISPR-Cas9 technology, the promoter regions of the CPD or CYP90D1 genes could be edited to either enhance or decrease their expression in a tissue-specific manner. researchgate.net Overexpressing the CPD gene might increase the flow into this compound, while partially silencing CYP90D1 could lead to its accumulation. The resulting plants would need to be phenotyped under various growth conditions to assess traits such as plant architecture, seed yield, and tolerance to environmental stressors like drought or salinity. This approach could lead to the development of crops with optimized growth characteristics without the pleiotropic effects that can sometimes result from the overexpression of the entire pathway.

Table 2: Potential Genetic Targets for Modifying this compound Levels

| Target Gene | Encoded Enzyme | Predicted Effect of Upregulation | Predicted Effect of Downregulation/Knockout | Potential Agricultural Application |

| CPD (CYP90A1) | C-23 Hydroxylase | Increased production of this compound | Decreased this compound; precursor accumulation | Fine-tuning growth and development |

| CYP90D1 | C3-Oxidase | Increased conversion of this compound | Accumulation of this compound | Modulating stress responses |

| AtBR6ox (CYP85A1) | Steroid-6-Oxidase | Increased conversion of this compound to Teasterone | Accumulation of this compound | Altering the balance of different BR pathway branches |

Expanding Knowledge of Biological Roles in Diverse Plant Species

While much of our understanding of brassinosteroid biosynthesis comes from the model plant Arabidopsis thaliana, the pathway and its regulation can differ across the plant kingdom. nih.gov this compound has been identified in a variety of species, including monocots and dicots like pea, tomato, maize, and even in the pollen of gymnosperms like the Arizona cypress (Cupressus arizonica). nih.govtandfonline.comtandfonline.comnih.gov This broad distribution suggests a conserved and fundamental role, but the specific dynamics and importance of this intermediate may vary.

Future research should embrace a comparative biology approach. Quantifying the endogenous levels of this compound and its related precursors and products in a wider range of crops (e.g., rice, wheat, soybean) and ecologically diverse plants is essential. researchgate.netamazonaws.com For example, in tomato, castasterone (B119632) is considered the primary active BR, as brassinolide (B613842) has not been detected, suggesting that the final steps of the pathway, and by extension the regulation of intermediates like this compound, may differ from that in Arabidopsis. nih.govoup.com Such comparative studies will reveal both conserved and species-specific aspects of this compound's role, providing a richer understanding of plant steroid hormone evolution and function.

常见问题

Basic Research Questions

Q. What are the standard protocols for detecting and quantifying 6-deoxoteasterone in plant tissues?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) and stable isotope dilution analysis (SIDA) are widely used. For example, GC-SIM (selected ion monitoring) detects this compound at thresholds as low as 0.05 ng/g fresh weight in Arabidopsis roots and shoots . Tissue homogenization in 80% methanol, followed by purification via silica gel chromatography and derivatization with bismuth tris(trifluoroacetate), enhances sensitivity .

- Key challenge : Avoiding cross-contamination with structurally similar brassinosteroids (BRs) like 6-deoxotyphasterol or 3-dehydro-6-deoxoteasterone during extraction .

Q. Which enzymatic pathways synthesize this compound, and how are they regulated?

- Pathway : this compound is produced via the late C-6 oxidation pathway. Campestanol is hydroxylated to 6-deoxocathasterone by CYP90A1 (EC 1.14.19.79), which is further oxidized to this compound .

- Regulation : Transcript levels of CYP90A1 correlate with enzyme activity; low transcript abundance in Arabidopsis roots leads to substrate accumulation (e.g., 6-deoxocathasterone) and reduced this compound synthesis .

Q. What is the functional significance of this compound in brassinosteroid biosynthesis?

- Role : It serves as a precursor for bioactive BRs (e.g., castasterone) and participates in reversible conversions with 6-deoxotyphasterol via 3-dehydro-6-deoxoteasterone, indicating metabolic flexibility .

- Experimental validation : Deuterium-labeling in yeast (Saccharomyces cerevisiae WAT21) confirmed bidirectional conversion between this compound and 6-deoxotyphasterol .

Advanced Research Questions

Q. How do tissue-specific differences in this compound levels impact brassinosteroid signaling?

- Findings : this compound and early BR intermediates accumulate preferentially in roots (e.g., 2.3 ng/g fresh weight in Arabidopsis roots vs. undetectable levels in shoots), suggesting organ-specific regulation of BR flux .

- Methodological insight : Use mutant lines (e.g., dwf7-1) with disrupted BR biosynthesis to study tissue-specific compensatory mechanisms .

Q. What experimental strategies resolve contradictions in metabolic flux analysis of this compound pathways?

- Contradiction : Some studies report unidirectional conversion of this compound to 6-deoxotyphasterol, while others propose reversible steps .

- Resolution : Isotopic tracer experiments (e.g., [²H₆]-labeled substrates) in heterologous systems (yeast) clarify bidirectional conversions. For example, feeding [²H₆]-6-deoxoteasterone yields both [²H₆]-6-deoxotyphasterol and 3-dehydro-6-deoxoteasterone, confirming reversibility .

Q. How do inhibitors like brassinazole (Brz) affect this compound accumulation, and what does this reveal about BR feedback loops?

- Mechanism : Brz blocks C-23 hydroxylation, inhibiting the conversion of 6-deoxocathasterone to this compound. In Arabidopsis, this leads to 6-deoxocathasterone accumulation (up to 1,140 ng/g fresh weight in wild type vs. 16 ng/g in dwf7-1) and compensatory upregulation of CYP90A1 .

- Experimental design : Combine Brz treatment with transcriptomics (qRT-PCR) and metabolite profiling to map feedback regulation .

Methodological Guidelines

Q. What controls are essential for ensuring reproducibility in this compound biosynthesis studies?

- Best practices :

- Include internal standards (e.g., deuterated BRs) during extraction to correct for recovery rates .

- Validate enzyme assays using in vitro systems (e.g., recombinant CYP90A1) and compare with in planta data .

- Report tissue-specific normalization (e.g., per gram fresh weight vs. protein content) .

Q. How can transcriptomic data be integrated with metabolic profiling to study this compound dynamics?

- Approach : Co-expression analysis of BR-biosynthetic genes (e.g., CPD/CYP90A1) with metabolite levels in stress-treated plants. For example, aluminum-resistant popcorn lines showed upregulated this compound synthesis genes under stress, correlating with root tolerance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。